molecular formula C21H22N6O3 B11198975 4-amino-N-benzyl-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrimidine-5-carboxamide

4-amino-N-benzyl-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B11198975
M. Wt: 406.4 g/mol
InChI Key: FLPCRQSVSQBMBO-UHFFFAOYSA-N
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Description

4-amino-N-benzyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 4-amino-N-benzyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors.

    Introduction of the furan-2-carbonyl group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the furan ring to the piperazine moiety.

    Attachment of the benzyl group: This can be done through a nucleophilic substitution reaction.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-amino-N-benzyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions to form various derivatives.

    Coupling reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

4-amino-N-benzyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]pyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.

    Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-amino-N-benzyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]pyrimidine-5-carboxamide include:

    4-amino-N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyrimidine-5-carboxamide: This compound has a thiophene ring instead of a furan ring.

    4-amino-N-benzyl-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidine-5-carboxamide: This compound features a pyridine ring in place of the furan ring.

    4-amino-N-benzyl-2-[4-(benzoyl)piperazin-1-yl]pyrimidine-5-carboxamide: This compound has a benzoyl group instead of the furan-2-carbonyl group.

The uniqueness of 4-amino-N-benzyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]pyrimidine-5-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

4-amino-N-benzyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]pyrimidine-5-carboxamide

InChI

InChI=1S/C21H22N6O3/c22-18-16(19(28)23-13-15-5-2-1-3-6-15)14-24-21(25-18)27-10-8-26(9-11-27)20(29)17-7-4-12-30-17/h1-7,12,14H,8-11,13H2,(H,23,28)(H2,22,24,25)

InChI Key

FLPCRQSVSQBMBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C(=N2)N)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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